(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a methyl group, and a carboxylic acid group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.
Protection of Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.
Methylation: The protected proline undergoes methylation at the 2-position using methyl iodide in the presence of a base like sodium hydride.
Cyclization: The methylated intermediate is then cyclized to form the pyrrolidine ring.
Carboxylation: Finally, the carboxylation of the pyrrolidine ring is achieved using carbon dioxide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed for deprotection and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites or allosteric sites on enzymes, modulating their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: An enantiomer with different stereochemistry.
(2S,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: Another enantiomer with distinct stereochemical properties.
(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid: A diastereomer with different spatial arrangement.
Uniqueness
(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and biological activity, making it a valuable compound in various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for innovative solutions in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRSTZRPZXWFG-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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